11-Hydroxy-delta(8)-thc

Description

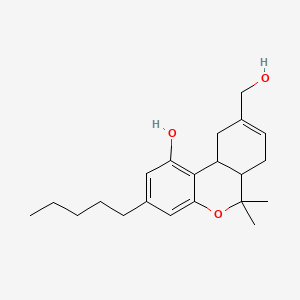

Structure

3D Structure

Properties

IUPAC Name |

9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8,11-12,16-17,22-23H,4-7,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUSQMWLMDHRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948864 | |

| Record name | 9-(Hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25952-85-6 | |

| Record name | 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25952-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxy-delta(8)-tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025952856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(Hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Tetrahydrocannabinol Metabolite Family

The metabolism of tetrahydrocannabinols (THCs) is a key factor in their pharmacological activity. When cannabinoids like Δ8-THC and Δ9-THC are consumed, they undergo transformation in the body, primarily in the liver, into various metabolites. mdpi.comrupahealth.com This metabolic process significantly influences the intensity and duration of their effects.

Following ingestion, Δ8-THC is metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, in the liver. oup.com A primary step in this process is hydroxylation, which adds a hydroxyl group to the 11th carbon of the Δ8-THC molecule, forming 11-OH-Δ8-THC. mdpi.comvcu.edu This transformation is analogous to the metabolism of Δ9-THC, which is converted to the potent psychoactive metabolite 11-hydroxy-delta(9)-tetrahydrocannabinol (11-OH-Δ9-THC). rupahealth.comwikipedia.org

The resulting 11-hydroxy metabolites are often more pharmacologically active than their parent compounds. oup.com For instance, 11-OH-Δ8-THC is considered more potent than Δ8-THC itself, although research suggests it is less potent than 11-OH-Δ9-THC. wikipedia.org Further metabolism of 11-OH-Δ8-THC leads to the formation of 11-nor-9-carboxy-Δ8-tetrahydrocannabinol (Δ8-THC-COOH), a non-psychoactive metabolite that is eventually excreted from the body. mdpi.com The detection of these specific metabolites is important for distinguishing between the consumption of Δ8-THC and Δ9-THC, particularly in jurisdictions where their legal statuses differ. wikipedia.org

Metabolic Pathway of Δ8-THC

| Parent Compound | Primary Active Metabolite | Inactive Metabolite |

|---|---|---|

| Δ8-tetrahydrocannabinol (Δ8-THC) | 11-Hydroxy-Δ8-tetrahydrocannabinol (11-OH-Δ8-THC) | 11-nor-9-carboxy-Δ8-tetrahydrocannabinol (Δ8-THC-COOH) |

Significance in Cannabinoid System Research

Formation from Delta-8-tetrahydrocannabinol (B88935)

The conversion of Δ8-THC to 11-OH-Δ8-THC is a critical first step in its metabolism. This process is primarily mediated by a family of enzymes known for their role in drug metabolism.

Enzymatic Hydroxylation Processes

The principal mechanism for the formation of 11-OH-Δ8-THC from Δ8-THC is enzymatic hydroxylation. oup.com This reaction, occurring mainly in liver microsomes, involves the introduction of a hydroxyl group at the 11th carbon position of the Δ8-THC molecule. oup.comnih.gov This initial metabolic step is crucial as the resulting metabolite, 11-OH-Δ8-THC, is pharmacologically active. mdpi.comwikipedia.orgresearchgate.net In addition to the primary 11-hydroxylation, minor mono-hydroxy metabolites are also formed at other positions, such as the 1' and 3' positions. oup.comresearchgate.net

The process of hydroxylation is not limited to a single site. For instance, in human liver microsomes, Δ8-THC can also be hydroxylated at the 7α- and 7β-positions. nih.gov The major mechanism of initial metabolism across several animal species is hydroxylation via the cytochrome P450 system, with a general preference for 11-hydroxylation. nih.gov

Specific Cytochrome P450 Isoforms Involved

The enzymatic hydroxylation of Δ8-THC is carried out by specific isoforms of the cytochrome P450 (CYP) enzyme system. nih.govwikipedia.org Research has identified several key players in this process:

CYP2C9: This isoform is considered the major enzyme responsible for the 11-hydroxylation of Δ8-THC in humans. oup.comnih.govoup.com The use of selective inhibitors like sulfaphenazole (B1682705) has helped confirm the primary role of CYP2C9 in this specific metabolic pathway. oup.comresearchgate.net

CYP3A4: While CYP2C9 is dominant in 11-hydroxylation, CYP3A4 is the major enzyme involved in hydroxylation at the 7th position of the Δ8-THC molecule. oup.comnih.govoup.com Ketoconazole, a selective inhibitor of CYP3A enzymes, has been used to demonstrate this specificity. nih.gov

CYP2J2: This cardioprotective enzyme also metabolizes Δ8-THC, producing mono-oxygenated, di-oxygenated, and carboxylated metabolites. oup.com Interestingly, the major metabolite formed by CYP2J2 is mono-oxygenated at the 1' position rather than the 11-position. researchgate.net

Table 1: Key Cytochrome P450 Isoforms in Δ8-THC Metabolism

| CYP Isoform | Primary Metabolic Reaction on Δ8-THC | Reference |

|---|---|---|

| CYP2C9 | 11-hydroxylation | oup.comnih.govoup.com |

| CYP3A4 | 7-hydroxylation | oup.comnih.govoup.com |

| CYP2J2 | 1'-hydroxylation | researchgate.net |

Further Metabolic Transformations of 11-Hydroxy-delta(8)-tetrahydrocannabinol

Following its formation, 11-OH-Δ8-THC undergoes further metabolic changes, leading to the creation of other metabolites that are more easily excreted from the body.

Oxidation to Carboxylic Acid Metabolites

The active metabolite 11-OH-Δ8-THC is further oxidized to form 11-nor-delta(8)-tetrahydrocannabinol-9-carboxylic acid (Δ8-THC-COOH). mdpi.comresearchgate.netwikipedia.org This conversion proceeds through an intermediate metabolite, 11-oxo-delta(8)-tetrahydrocannabinol. nih.gov The resulting carboxylic acid metabolite is considered non-psychoactive. mdpi.comresearchgate.net This oxidation process is a critical step in the detoxification and elimination pathway of Δ8-THC. vulcanchem.com In the human liver, CYP3A4 and CYP2C9 have been identified as the main enzymes responsible for the oxidation of 11-oxo-Δ8-THC. nih.govspringermedizin.de

Glucuronidation Processes

To facilitate excretion, Δ8-THC and its metabolites, including 11-OH-Δ8-THC and Δ8-THC-COOH, undergo a process called glucuronidation. mdpi.comresearchgate.netwikipedia.org This is a Phase II metabolic reaction where a glucuronic acid molecule is attached to the cannabinoid metabolite. researchgate.net This conjugation increases the water solubility of the compounds, making them easier to eliminate from the body, primarily through urine. mdpi.comresearchgate.net UDP-glucuronosyl transferase (UGT) enzymes are responsible for catalyzing this reaction. google.com

Comparative Metabolism with Other Cannabinoids

The metabolic pathway of Δ8-THC shares many similarities with its more well-known isomer, delta-9-tetrahydrocannabinol (Δ9-THC). mdpi.comresearchgate.net Both cannabinoids are metabolized in human liver microsomes via similar enzymatic processes. mdpi.com The primary route for both involves hydroxylation at the 11-position to form active 11-hydroxy metabolites, followed by oxidation to their respective inactive carboxylic acid forms. mdpi.comwikipedia.orgwikipedia.org

However, there are also notable differences. For instance, when incubated in a hepatic microsomal environment, Δ9-THC preferentially forms an epoxide as its major metabolite, whereas Δ8-THC forms a di-hydroxy metabolite. oup.comoup.com Furthermore, the epoxide metabolite of Δ8-THC is susceptible to epoxide hydrolase, while the Δ9-THC epoxide requires further metabolism by CYP450 enzymes. oup.comoup.com Studies have also shown that the metabolism of Δ8-THC may result in a lower concentration of the psychoactive 11-hydroxy metabolite compared to Δ9-THC. rti.org

In comparison to other cannabinoids like cannabidiol (B1668261) (CBD) and cannabinol (B1662348) (CBN), the metabolism of tricyclic cannabinoids like Δ8-THC and Δ9-THC largely favors 11-hydroxylation across most species. nih.gov However, the specific patterns of hydroxylation can vary significantly between different animal species due to variations in their cytochrome P-450 mixed-function oxidases. nih.gov

The Metabolic Journey of a Minor Cannabinoid: A Closer Look at 11-Hydroxy-delta(8)-tetrahydrocannabinol

The biotransformation of delta-8-tetrahydrocannabinol (Δ8-THC), a minor phytocannabinoid, results in the formation of several metabolites, with 11-hydroxy-delta(8)-tetrahydrocannabinol (11-OH-Δ8-THC) being a key active intermediate. This article delves into the intricate metabolic pathways of 11-OH-Δ8-THC, drawing comparisons to its more prevalent isomer, delta-9-tetrahydrocannabinol (Δ9-THC), exploring species-specific variations in metabolism, and investigating the role of the epoxide-diol pathway.

Biotransformation and Metabolic Pathways of 11-Hydroxy-delta(8)-tetrahydrocannabinol

The metabolism of Δ8-THC is a multi-step process primarily occurring in the liver. The initial and most significant step is the hydroxylation of Δ8-THC at the 11th carbon position, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This transformation yields the pharmacologically active metabolite, 11-hydroxy-Δ8-tetrahydrocannabinol (11-OH-Δ8-THC). vcu.edumdpi.com This metabolite is then further oxidized, also by CYP enzymes, to form 11-nor-9-carboxy-Δ8-tetrahydrocannabinol (Δ8-THC-COOH), which is considered the main, inactive metabolite. vcu.edumdpi.com Finally, Δ8-THC-COOH undergoes glucuronidation to form a more water-soluble conjugate that can be excreted from the body, primarily through urine. mdpi.comwikipedia.org

The enzyme primarily responsible for the initial 11-hydroxylation of Δ8-THC in humans is CYP2C9. oup.comnih.govresearchgate.net Other enzymes, such as CYP3A4, are involved in hydroxylation at other positions, like the 7th position. oup.comnih.govresearchgate.net The subsequent oxidation of 11-OH-Δ8-THC to 11-oxo-Δ8-THC is also mediated by the microsomal mono-oxygenase system. nih.gov

Analogies and Divergences with Delta-9-tetrahydrocannabinol Metabolism

The metabolic pathways of Δ8-THC and its more well-known isomer, Δ9-THC, share significant similarities due to their structural resemblance. oup.com Both cannabinoids undergo a primary metabolic conversion to their respective 11-hydroxy metabolites, which are both pharmacologically active. mdpi.comwikipedia.orgwikipedia.org This is followed by further oxidation to their corresponding inactive 11-nor-9-carboxy metabolites. vcu.edumdpi.com The key enzymes from the cytochrome P450 family, particularly CYP2C9 and CYP3A4, are involved in the metabolism of both isomers. wikipedia.orgnih.govresearchgate.net

Despite these parallels, there are noteworthy divergences. While both are metabolized by the CYP450 system, the preferential metabolic routes can differ. For instance, in a hepatic microsomal environment, Δ9-THC preferentially forms an epoxide as a major metabolite, whereas Δ8-THC primarily forms a di-hydroxy metabolite. oup.comoup.com Furthermore, while CYP2C9 is the major enzyme for 11-hydroxylation of both compounds, the rate of this reaction can vary. nih.gov Studies have shown that human CYP2C9 expressed in B lymphoblastoid cells catalyzes the 11-hydroxylation of Δ9-THC more efficiently than that of Δ8-THC. nih.gov

Another key difference lies in the subsequent metabolism of their epoxide intermediates. The epoxide metabolite of Δ8-THC is susceptible to epoxide hydrolase, while the epoxide intermediate of Δ9-THC requires further metabolism by CYP450 enzymes. oup.comoup.com This highlights a divergence in the epoxide-diol pathway for these two isomers.

| Feature | Delta-8-THC Metabolism | Delta-9-THC Metabolism |

| Primary Active Metabolite | 11-hydroxy-Δ8-THC | 11-hydroxy-Δ9-THC |

| Primary Inactive Metabolite | 11-nor-9-carboxy-Δ8-THC | 11-nor-9-carboxy-Δ9-THC |

| Key Metabolizing Enzymes | CYP2C9, CYP3A4 | CYP2C9, CYP3A4 |

| Preferential Metabolite in Hepatic Microsomes | Di-hydroxy metabolite | Epoxide |

| Epoxide Metabolite Metabolism | Susceptible to epoxide hydrolase | Requires further CYP450 metabolism |

Species-Specific Metabolic Profiles and Variations

The metabolism of Δ8-THC exhibits considerable variation across different species. oup.com While 11-hydroxylation is the favored metabolic route in most species studied, there are exceptions. oup.com For example, in cats and hamsters, hydroxylation at other positions can be the major pathway. oup.com

In mice, the metabolism of Δ8-THC leads to the formation of 11-OH-Δ8-THC and 11-oxo-Δ8-THC. nih.gov Studies in mice have shown that 11-OH-Δ8-THC and 11-oxo-Δ8-THC are eliminated from the brain faster than the parent compound, Δ8-THC. nih.gov However, the peak brain concentrations of these metabolites are higher than that of Δ8-THC, which may explain their greater pharmacological activity. nih.gov

In humans, Δ8-THC is metabolized to form mono-hydroxy metabolites predominantly at the 7 and 11 positions, with trace amounts at the 1' and 3' positions. oup.comoup.com A di-hydroxy-epoxide is also formed. oup.comoup.com The major enzyme responsible for 11-hydroxylation in humans is CYP2C9, while CYP3A4 is the primary enzyme for hydroxylation at the 7th position. oup.comresearchgate.net

Research using rat, mouse, and human cannabinoid receptors has shown that Δ8-THC acts as a partial agonist, similar to Δ9-THC. oup.com

| Species | Primary Metabolic Pathway of Δ8-THC | Key Findings |

| Human | 11-hydroxylation (major), 7-hydroxylation | CYP2C9 and CYP3A4 are the major enzymes. oup.comresearchgate.net Forms a di-hydroxy-epoxide. oup.comoup.com |

| Mouse | 11-hydroxylation and subsequent oxidation | Metabolites (11-OH-Δ8-THC and 11-oxo-Δ8-THC) have higher peak brain concentrations than the parent compound. nih.gov |

| Cat | Hydroxylation at positions other than 11 is significant. | Exception to the general trend of 11-hydroxylation being the primary route. oup.com |

| Hamster | Hydroxylation at positions other than 11 is significant. | Exception to the general trend of 11-hydroxylation being the primary route. oup.com |

Investigation of Epoxide-Diol Pathway in Metabolism

The epoxide-diol pathway represents an alternative metabolic route for Δ8-THC. Research has revealed that Δ8-THC can be metabolized to an epoxide intermediate, which is then converted to a di-hydroxy metabolite in the human liver. oup.comoup.com This pathway becomes more apparent with increased oxygen exposure and the use of an epoxide hydrolase inhibitor, which prevents the breakdown of the epoxide. oup.comoup.com

A key distinction between the metabolism of Δ8-THC and Δ9-THC lies in this pathway. While both can form epoxide intermediates, the subsequent metabolic steps differ. The epoxide of Δ8-THC is a substrate for epoxide hydrolase, whereas the epoxide of Δ9-THC requires further processing by CYP450 enzymes. oup.comoup.com This suggests a different enzymatic handling of the epoxide intermediates of these two isomers. In dog and human urine, metabolites resulting from the epoxide-diol pathway, specifically dihydro-diol formations from the delta-8-double bond, have been identified. nih.gov

Pharmacological Characterization of 11 Hydroxy Delta 8 Tetrahydrocannabinol

Cannabinoid Receptor Binding and Activation

11-OH-Δ8-THC and its analogues act as agonists at both CB1 and CB2 receptors. nih.govmt.gov The nature of this interaction, including binding affinity and efficacy, determines the compound's functional output. The addition of a hydroxyl group at the C-11 position is a key structural feature that can serve as a hydrogen bonding point with the receptor, potentially enhancing binding affinity. researchgate.net

The CB1 receptor is predominantly expressed in the central nervous system, and its activation is linked to the psychoactive effects of cannabinoids. mt.gov Like its parent compound, Δ8-THC, 11-OH-Δ8-THC acts as a partial agonist at the CB1 receptor. nih.govmt.gov Research on related compounds provides insight into this interaction. For instance, the synthetic analogue (-)-11-hydroxy-dimethylheptyl-delta-8-tetrahydrocannabinol (also known as HU-210) demonstrates a very high affinity for the CB1 receptor. nih.govnih.gov This suggests that the 11-hydroxy structural feature contributes significantly to CB1 receptor interaction. The enantiomer (-)-11-OH-delta 8-THC-DMH was found to compete fully for the specific binding of [3H]CP-55,940 to rat brain membranes, indicating a direct interaction with the CB1 receptor binding site. nih.gov

CB2 receptors are primarily located in the periphery, on cells of the immune system, and their activation is generally not associated with psychoactive effects. mt.govresearchgate.net Δ8-THC demonstrates affinity for both CB1 and CB2 receptors, with some studies suggesting it is non-selective between the two. oup.com This contrasts with Δ9-THC, which shows some selectivity for CB1. oup.com Analogues of 11-OH-Δ8-THC have been developed that show a greater affinity for the CB2 receptor over the CB1 receptor. researchgate.net For example, a series of 1-deoxy-11-hydroxy-Δ8-THC analogues were found to possess very high affinity for the CB2 receptor. researchgate.netnih.gov This indicates that the 11-hydroxy-Δ8-THC scaffold is a promising base for developing ligands with varying degrees of selectivity for the CB2 receptor.

Quantitative analysis reveals the potency and efficacy of these compounds. The binding affinity is typically expressed by the inhibition constant (K_i), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. Efficacy is often measured by the half-maximal effective concentration (EC_50), the concentration that provokes a response halfway between the baseline and maximum possible response (E_max).

Studies on the potent synthetic analogue (-)-11-OH-delta 8-THC-DMH have provided specific values for its interaction with cannabinoid receptors and its effect on intracellular signaling. nih.gov While data for 11-OH-Δ9-THC is more readily available and shows a high binding affinity (K_i = 0.37 nM) and partial agonism at CB1 receptors, specific quantitative data for the Δ8 isomer is less common in literature. wikipedia.org However, the data for its dimethylheptyl analogue are illustrative of the potential potency of 11-hydroxylated Δ8-THC derivatives. nih.gov

Interactive Data Table: Pharmacological Parameters of (-)-11-OH-delta 8-THC-DMH

| Parameter | Value | Target/Assay | Cell Type | Reference |

|---|---|---|---|---|

| K_i | 234 pM | [3H]CP-55,940 Binding (CB1) | Rat Brain Membranes | nih.gov |

| IC_50 | 1.8 nM | cAMP Accumulation Inhibition | N18TG2 cells | nih.gov |

| K_inh | 7.2 nM | Adenylate Cyclase Inhibition | Membrane Preparations | nih.gov |

Cellular and Molecular Mechanisms of Action

The binding of 11-OH-Δ8-THC to cannabinoid receptors initiates a cascade of intracellular events. As G-protein coupled receptors (GPCRs), CB1 and CB2 receptors modulate the activity of key enzymes and signaling molecules within the cell. mt.gov

A primary mechanism of action for CB1 and CB2 receptor agonists is the inhibition of adenylyl cyclase. nih.gov This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By activating the inhibitory G-protein (G_i/o) coupled to the cannabinoid receptors, agonists decrease the activity of adenylyl cyclase. Research has demonstrated that the enantiomer (-)-11-OH-delta 8-THC-DMH is a fully efficacious and potent inhibitor of adenylyl cyclase activity in both intact cells and membrane preparations. nih.gov Its potency in inhibiting this enzyme was found to be comparable to that of another potent synthetic cannabinoid, desacetyllevonantradol. nih.gov

The inhibition of adenylyl cyclase directly leads to a reduction in the intracellular concentration of the second messenger, cyclic AMP (cAMP). nih.gov This modulation of cAMP levels is a cornerstone of cannabinoid receptor signaling. A study using N18TG2 neuroblastoma cells showed that (-)-11-OH-delta 8-THC-DMH potently inhibited the accumulation of cAMP with an IC_50 value of 1.8 nM. nih.gov This demonstrates a robust functional consequence of the compound's interaction with the cannabinoid receptor, leading to downstream changes in cellular function that are dependent on cAMP signaling pathways.

Potential Interactions with Non-Cannabinoid Receptor Systems

While the primary targets of 11-OH-Δ8-THC are cannabinoid receptors, research suggests potential interactions with other receptor systems, which could contribute to its pharmacological effects. For instance, studies on related cannabinoids indicate that the endocannabinoid system has shared points of interaction with the opioid system through Gi/o protein-coupled receptors. nih.govpreprints.org This interaction can lead to a decrease in neuronal calcium entry and cAMP levels, resulting in hyperpolarization. preprints.org However, research suggests that the pain-relieving effects of Δ8-THC, and by extension its metabolites, may not arise from a direct interaction with the opiate receptor. nih.govpreprints.org

Furthermore, the synthetic cannabinoid agonist HU-210, which is structurally related to 11-OH-Δ8-THC, has been shown to induce catalepsy that is enhanced by a selective partial agonist of the D1/D5 dopamine (B1211576) receptor. frontiersin.org This suggests a potential role for the dopamine D1 receptor in the cannabinoid-induced catalepsy, hinting at a broader interaction of cannabinoids with the dopaminergic system. frontiersin.org

Structure-Activity Relationship (SAR) Studies

The structure of a cannabinoid molecule is intrinsically linked to its pharmacological activity. Structure-Activity Relationship (SAR) studies help to elucidate how specific structural modifications influence receptor binding and efficacy.

The hydroxylation of Δ8-THC at the 11-position to form 11-OH-Δ8-THC is a critical metabolic step that significantly enhances its activity. researchgate.net This metabolic conversion is primarily carried out by the CYP2C9 enzyme in humans. researchgate.net Research has shown that 11-OH-Δ8-THC is more potent than its parent compound, Δ8-THC. oup.comnih.gov In mouse studies, 11-OH-Δ8-THC demonstrated greater pharmacological activity, which is attributed to its more ready distribution from the blood to the brain compared to Δ8-THC. nih.gov The peak levels of 11-OH-Δ8-THC in the brain were found to be significantly higher than those of Δ8-THC following intravenous administration. nih.gov

The position of the hydroxyl group is crucial. For example, in the cannabinol (B1662348) (CBN) series, an 11-hydroxy group can serve as a surrogate for the phenolic hydroxyl at C-1 for hydrogen bonding interactions with cannabinoid receptors. researchgate.net This highlights the importance of the 11-hydroxy group in mediating receptor affinity.

The stereochemistry of cannabinoids plays a pivotal role in their interaction with cannabinoid receptors. Studies on the enantiomers of 11-OH-delta-8-THC-dimethylheptyl (11-OH-Δ8-THC-DMH), a potent analog, have demonstrated a high degree of stereospecificity. nih.gov The (-) enantiomer exhibited significantly higher potency in inhibiting adenylate cyclase and binding to the cannabinoid receptor compared to the (+) enantiomer, with potency ratios exceeding 1000. nih.gov

Specifically, the (-) enantiomer of 11-OH-Δ8-THC-DMH showed a high affinity for the rat brain cannabinoid receptor and was a potent inhibitor of adenylyl cyclase in cell cultures. nih.gov This underscores the strict stereochemical requirements for high-affinity binding and functional activity at the cannabinoid receptor.

To explore the structure-activity relationships of cannabinoids and to develop selective receptor probes, various analogs and derivatives of 11-OH-Δ8-THC have been synthesized and characterized. These probes are instrumental in mapping the binding pockets of cannabinoid receptors and understanding the molecular determinants of ligand recognition and activation.

One approach has been the development of irreversible probes. For example, (-)-11-Hydroxy-7'-isothiocyanato-1',1'-dimethylheptyl-delta 8-THC was designed as a high-affinity irreversible probe for the cannabinoid receptor in the brain. nih.gov Another example is 5'-Azido-Δ8-THC, a photoaffinity label for the cannabinoid receptor. unimi.it

Furthermore, modifications at various positions of the cannabinoid scaffold have led to the discovery of ligands with altered receptor selectivity. For instance, a series of 1-methoxy-, 1-deoxy-11-hydroxy-, and 11-hydroxy-1-methoxy-Δ8-tetrahydrocannabinols have been prepared, with some compounds showing greater affinity for the CB2 receptor over the CB1 receptor. nih.gov These analogs help in dissecting the distinct physiological roles of CB1 and CB2 receptors.

Comparative Pharmacodynamics with Related Cannabinoids

Understanding the pharmacological properties of 11-OH-Δ8-THC is enhanced by comparing it with its parent compound, Δ8-THC.

As previously mentioned, the primary pharmacodynamic difference between 11-OH-Δ8-THC and Δ8-THC lies in their potency and central nervous system penetration. Metabolism of Δ8-THC to 11-OH-Δ8-THC enhances its activity. researchgate.netoup.com While Δ8-THC is a partial agonist at both CB1 and CB2 receptors, its metabolite, 11-OH-Δ8-THC, exhibits greater potency. oup.comthewercshop.com

In mice, 11-OH-Δ8-THC is eliminated from the blood and brain faster than Δ8-THC. nih.gov However, its peak concentration in the brain is substantially higher, which likely accounts for its increased pharmacological effects. nih.gov Repeated administration of 11-OH-Δ8-THC in mice has been shown to induce hepatic microsomal drug-metabolizing enzymes more significantly than Δ8-THC. nih.gov

The binding affinities of Δ8-THC for CB1 and CB2 receptors have been reported, providing a baseline for comparison. thewercshop.com However, specific binding affinity data for 11-OH-Δ8-THC is less readily available in the public domain.

Comparison with Delta-9-tetrahydrocannabinol

The pharmacological profile of 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-Δ⁸-THC) is often understood by comparing it to its more extensively studied isomer, 11-hydroxy-delta-9-tetrahydrocannabinol (11-OH-Δ⁹-THC), the primary active metabolite of delta-9-tetrahydrocannabinol (Δ⁹-THC). The structural similarity between Δ⁸-THC and Δ⁹-THC, differing only in the position of a double bond, leads to analogous but distinct metabolic and pharmacological characteristics. researchgate.net

Metabolic Formation

Both Δ⁸-THC and Δ⁹-THC undergo similar metabolic transformations in the body. researchgate.netmdpi.com In human liver microsomes, Δ⁸-THC is metabolized by cytochrome P450 (CYP450) enzymes into its primary active metabolite, 11-OH-Δ⁸-THC. researchgate.netmdpi.compreprints.org This process, known as 11-hydroxylation, is predominantly catalyzed by the CYP2C subfamily of enzymes, with CYP2C9 being a key player in humans. researchgate.netoup.com Subsequently, 11-OH-Δ⁸-THC is further oxidized to the inactive metabolite 11-nor-9-carboxy-Δ⁸-THC (Δ⁸-THC-COOH). researchgate.netmdpi.comwikipedia.org

This metabolic pathway mirrors that of Δ⁹-THC, which is converted by CYP2C9 and CYP3A4 into the highly psychoactive 11-OH-Δ⁹-THC. wikipedia.orgwikipedia.org This metabolite is then converted to the inactive 11-nor-9-carboxy-Δ⁹-THC (THC-COOH). wikipedia.org One study in marmosets suggested that Δ⁸-THC has a slower rate of biotransformation into its 11-hydroxylated metabolite compared to Δ⁹-THC, which could contribute to the generally lower psychoactive potency observed with the parent Δ⁸-THC compound. researchgate.net

Receptor Interaction and Potency

Like their parent compounds, both 11-OH-Δ⁸-THC and 11-OH-Δ⁹-THC exert their effects primarily by acting as agonists at cannabinoid receptors, particularly the CB1 receptor located throughout the central nervous system. mdpi.comnih.gov The process of 11-hydroxylation significantly enhances the activity of both Δ⁸-THC and Δ⁹-THC. researchgate.netoup.com

While direct comparative binding affinity data for 11-OH-Δ⁸-THC is limited, research indicates it is an active metabolite that retains psychoactive effects. wikipedia.org Animal studies suggest that 11-OH-Δ⁸-THC is more potent than its parent compound, Δ⁸-THC, but less potent than 11-OH-Δ⁹-THC. wikipedia.org For context, 11-OH-Δ⁹-THC is known to be a potent psychoactive compound, with some studies suggesting it is two to three times stronger than Δ⁹-THC. canatura.com It also demonstrates a significantly higher binding affinity for the CB1 receptor compared to Δ⁹-THC. wikipedia.org

Studies on synthetic analogs, such as HU-210 ((-)-11-hydroxy-delta-8-tetrahydrocannabinol-dimethylheptyl), have shown that modifications to the 11-hydroxy-Δ⁸-THC structure can result in compounds that are several hundred times more potent than Δ⁸-THC, highlighting the importance of the 11-hydroxy group for potent cannabinoid activity. acnp.orgnih.gov

In Vivo Effects

The conversion to their 11-hydroxy metabolites is a key factor in the in vivo effects of both Δ⁸-THC and Δ⁹-THC. Studies in mice have shown that 11-OH-Δ⁸-THC is distributed more readily from the blood into the brain than its parent compound, Δ⁸-THC. nih.gov This enhanced brain penetration helps to explain the greater pharmacological activity of the metabolite compared to the parent cannabinoid. nih.gov

When administered intravenously to human subjects, 11-OH-Δ⁹-THC produced a more rapid onset of psychological effects (within 3-5 minutes) compared to Δ⁹-THC (10-20 minutes). nih.govresearchgate.net This suggests that the conversion of Δ⁹-THC to its 11-hydroxy metabolite is a rate-limiting step for its central effects. nih.gov Given the parallel metabolic pathways, a similar relationship is presumed to exist between Δ⁸-THC and 11-OH-Δ⁸-THC. The symptoms observed in individuals exposed to Δ⁸-THC are reported to closely resemble the established effects of Δ⁹-THC. mdpi.com

The table below summarizes the key comparative points between the two metabolites.

| Characteristic | 11-Hydroxy-delta(8)-THC (11-OH-Δ⁸-THC) | 11-Hydroxy-delta(9)-THC (11-OH-Δ⁹-THC) |

|---|---|---|

| Parent Compound | Delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC) | Delta-9-tetrahydrocannabinol (Δ⁹-THC) |

| Metabolic Formation | Formed in the liver from Δ⁸-THC via CYP450 enzymes (primarily CYP2C9). mdpi.comresearchgate.net | Formed in the liver from Δ⁹-THC via CYP450 enzymes (CYP2C9, CYP3A4). wikipedia.orgwikipedia.org |

| Receptor Activity | Active partial agonist at CB1 and CB2 receptors. nih.gov | Potent partial agonist at the CB1 receptor. wikipedia.org |

| Relative Potency | Considered more potent than Δ⁸-THC, but less potent than 11-OH-Δ⁹-THC. wikipedia.org | Considered significantly more potent than Δ⁹-THC. canatura.comrupahealth.com |

| In Vivo Distribution | Distributes more readily to the brain from the blood than Δ⁸-THC (in mice). nih.gov | Rapidly crosses the blood-brain barrier, leading to fast onset of effects when administered directly. nih.govresearchgate.net |

Academic Synthetic Methodologies for 11 Hydroxy Delta 8 Tetrahydrocannabinol and Analogs

Enantioselective Synthesis Approaches

The stereochemistry of cannabinoids is a critical determinant of their pharmacological activity. For instance, the enantiomers of 11-hydroxy-delta-8-THC have demonstrated potency differences of two to three orders of magnitude, a variance attributed to the specific interactions of each stereoisomer with cannabinoid receptors. govinfo.gov This highlights the necessity of enantioselective synthesis to produce specific, therapeutically relevant isomers.

Modern asymmetric synthesis strategies for the cannabinoid core often employ chiral catalysts to control the formation of stereocenters. Methodologies developed for Δ⁹-THC, which can be adapted for Δ⁸-THC analogs, include stereodivergent dual catalysis, where two distinct chiral catalysts are used simultaneously to independently control the configuration of two chiral centers. frontiersin.org Other approaches involve asymmetric hydrogenation of a ketone precursor via dynamic kinetic resolution, a key step in the efficient asymmetric total synthesis of (-)-Δ⁸-THC. researchgate.net

A specific example is the enantioselective synthesis of 11-hydroxy-(1'S,2'R)-dimethylheptyl-Δ⁸-THC, a highly potent analog. nih.gov Researchers first developed a stereocontrolled route to synthesize the (1'S,2'R)-dimethylheptyl side chain. This chiral side chain was then coupled with a suitably protected resorcinol, followed by cyclization and subsequent chemical modification to yield the final, enantiomerically pure 11-hydroxylated analog. nih.gov Such approaches ensure that the biological activity observed can be attributed to a single, well-defined molecule, which is crucial for accurate pharmacological studies.

Chemical Transformation Routes for Research Purposes

For research purposes, 11-OH-Δ⁸-THC is typically synthesized from more accessible precursors, primarily cannabidiol (B1668261) (CBD) or Δ⁸-THC itself. The most common route involves the acid-catalyzed cyclization of CBD, which primarily yields Δ⁸-THC due to its greater thermodynamic stability. acs.orgwikipedia.org Various acids, including p-toluenesulfonic acid (pTSA) and aluminum chloride (AlCl₃), can be used to facilitate this transformation. acs.org

Once Δ⁸-THC is obtained, the final step is the introduction of the hydroxyl group at the C-11 position. This transformation mimics the primary metabolic pathway where cytochrome P450 enzymes hydroxylate Δ⁸-THC in the liver. wikipedia.org In a laboratory setting, this is achieved through chemical synthesis.

A documented laboratory synthesis of (-)-11-OH-Δ⁸-THC involves the use of a protected precursor, such as ((6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-9-yl)methyl pivalate (B1233124). nih.gov This intermediate, which has a pivalate ester protecting the hydroxymethyl group, is treated with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an inert solvent like tetrahydrofuran (B95107) (THF). The LiAlH₄ reduces the ester to unveil the primary alcohol, yielding the target compound, (-)-11-OH-Δ⁸-THC. nih.gov

Table 1: Key Reagents in the Synthesis of 11-OH-Δ⁸-THC

| Precursor / Intermediate | Reagent | Transformation | Product |

|---|---|---|---|

| Cannabidiol (CBD) | p-Toluenesulfonic acid (pTSA) | Acid-catalyzed cyclization | (-)-trans-Δ⁸-THC |

| Protected 11-pivaloxy-Δ⁸-THC | Lithium aluminum hydride (LiAlH₄) | Reduction of ester | (-)-11-OH-Δ⁸-THC |

This multi-step approach, starting from readily available phytocannabinoids, allows for the efficient production of 11-OH-Δ⁸-THC for use as an analytical reference standard and for further pharmacological research. acs.orgnih.gov

Synthesis of Modified Side Chains and Novel Derivatives for Research

The modification of the C3-alkyl side chain of the cannabinoid scaffold is a key strategy for investigating structure-activity relationships (SAR) and developing novel therapeutic agents or research probes. nih.govnih.gov The length, branching, and polarity of this side chain significantly influence binding affinity at the CB1 and CB2 receptors and functional activity. nih.gov

Research in this area has led to the synthesis of numerous 11-hydroxylated Δ⁸-THC analogs with diverse side chains:

Dimethylalkyl Analogs: To probe the optimal side chain length for receptor interaction, a series of analogs with 1',1'-dimethylalkyl side chains of varying lengths (from dimethylpropyl to dimethyldecyl) have been synthesized. These studies help to map the binding pocket of the cannabinoid receptors.

Metabolically Labile Analogs: In an effort to create cannabinoids with controlled deactivation profiles, researchers have incorporated metabolically labile ester groups into the C3-alkyl chain. These "soft drug" analogs are designed to be potent agonists but are rapidly hydrolyzed by plasma esterases into inactive metabolites, potentially offering a shorter duration of action.

Functionalized Probes: Novel derivatives are synthesized to serve as specific tools for receptor research. An example is (-)-11-Hydroxy-7'-isothiocyanato-1',1'-dimethylheptyl-Δ⁸-THC, a molecule designed to act as a high-affinity, irreversible probe for cannabinoid receptors. The isothiocyanate group forms a covalent bond with the receptor, allowing for its isolation and further study.

The synthesis of these specialized molecules typically follows a convergent strategy where the modified side chain is first synthesized independently and then coupled with the cannabinoid core, followed by the final hydroxylation or deprotection steps.

Table 2: Examples of Synthesized 11-OH-Δ⁸-THC Analogs and Their Research Purpose

| Analog Type | Structural Modification | Research Purpose |

|---|---|---|

| Homologs | Variation in alkyl chain length (e.g., C3 to C8) | Investigate structure-activity relationships (SAR) for receptor affinity and potency. nih.gov |

| Branched Chains | Introduction of methyl or dimethyl groups (e.g., 1',1'-dimethylheptyl) | Enhance potency and explore receptor binding pocket topography. nih.gov |

| Functionalized Chains | Incorporation of an isothiocyanate group | Create irreversible ligands to probe and label cannabinoid receptors. |

| Ester-containing Chains | Addition of a carboxyester group | Develop "soft drugs" with controlled metabolic deactivation. |

These synthetic efforts provide invaluable tools for understanding the endocannabinoid system and for the rational design of new cannabinoid-based therapeutics.

Advanced Analytical Techniques in 11 Hydroxy Delta 8 Tetrahydrocannabinol Research

Chromatographic Separations and Detection Methodologies

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical strategies for 11-OH-Δ8-THC. The primary goal is to achieve sufficient chromatographic separation of the various isomers and metabolites to allow for unambiguous detection and quantification. jst.go.jp Both liquid and gas chromatography have been successfully applied, each with specific advantages and considerations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for cannabinoid analysis due to its high sensitivity, specificity, and reduced need for sample derivatization compared to gas chromatography. jst.go.jpresearchgate.net The technique is particularly effective for analyzing complex biological samples like blood, plasma, and urine. restek.comoup.comnih.gov

Research has demonstrated the development of robust LC-MS/MS methods capable of separating 11-OH-Δ8-THC from its Δ9 isomer. For instance, a method utilizing a Raptor FluoroPhenyl column was developed to optimally separate Δ8-THC, Δ9-THC, and their respective hydroxy and carboxy metabolites in whole blood. restek.com This separation is critical for accurate reporting, as poor resolution can lead to invalid data, especially when one isomer is significantly more abundant. restek.com In such methods, multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity, with specific precursor and product ion transitions identified for each analyte. restek.comresearchgate.net

An online extraction high-performance liquid/liquid chromatography-tandem mass spectrometry (LC/LC-MS-MS) method has also been validated for the simultaneous quantification of 13 cannabinoids and their metabolites, including the Δ8 and Δ9 isomers, in human plasma. nih.gov This highlights the capability of advanced LC-MS/MS systems to handle complex analytical demands.

| Parameter | Description | Source |

|---|---|---|

| Analytical Column | Raptor FluoroPhenyl; CORTECS® C18 | restek.compreprints.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | restek.comresearchgate.net |

| MRM Transition (11-OH-Δ8-THC) | Precursor Ion: 331.4 m/z; Product Ions: 313.0, 193.2 m/z | restek.com |

| Linear Calibration Range | 0.5–100 ng/mL in whole blood | restek.com |

| Lower Limit of Quantification (LLOQ) | Ranges from 0.5 to 2.5 ng/mL in plasma | nih.gov |

Gas chromatography-mass spectrometry (GC-MS), particularly in tandem with a second mass spectrometer (GC-MS/MS), is a powerful tool for cannabinoid analysis. nih.gov A significant consideration for GC-MS analysis is the necessity to derivatize cannabinoid compounds to increase their volatility and improve chromatographic performance. nih.govcannabissciencetech.com Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. jst.go.jpcannabissciencetech.com

GC-MS methods have successfully achieved complete separation of the trimethylsilyl derivatives of Δ9-THC, Δ8-THC, and their major metabolites, including the 11-hydroxy forms. jst.go.jp The mass spectra of these derivatives allow for their differentiation. jst.go.jp For example, while the molecular ion for TMS-derivatized Δ8-THC and Δ9-THC is the same (386.2 m/z), the ion ratios of the fragments differ, enabling their distinction. cannabissciencetech.com GC-MS/MS further enhances selectivity through selected reaction monitoring, which is crucial for complex matrices. nih.gov

Despite the requirement for derivatization, which can add a step to sample preparation, GC-MS remains a historically important and reliable technique, particularly in forensic toxicology. nih.gov

Ultrahigh-performance liquid chromatography (UPLC), and similarly ultra-high-performance liquid chromatography (UHPLC), represents a significant advancement over conventional HPLC. researchgate.netljmu.ac.uk These systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for higher resolution, greater sensitivity, and much faster analysis times. researchgate.netljmu.ac.uk

In cannabinoid research, UPLC methods have proven to be superior to traditional HPLC. researchgate.net A validated UPLC-MS/MS method for the determination of THC and its metabolites was found to be sensitive, specific, and rapid, largely because it does not require a derivatization step. researchgate.net The chromatographic separation is often achieved on reversed-phase columns, such as an Acquity UPLC® HHS T3 column, using gradient elution with mobile phases like ammonium formate-buffered water and methanol or acetonitrile. researchgate.netljmu.ac.uk The reduced run times, often under 15 minutes, make UPLC an efficient option for high-throughput analysis. researchgate.netljmu.ac.uk

The critical challenge in the analysis of 11-OH-Δ8-THC is achieving baseline differentiation from its positional isomer, 11-OH-Δ9-THC, and other related compounds. restek.comoup.com Failure to do so can lead to misidentification or inaccurate quantification. restek.com Several chromatographic strategies have been developed to address this.

Column Chemistry: The choice of the stationary phase is paramount. Specialized column chemistries, such as fluorophenyl and cholesteryl-based columns, have demonstrated enhanced selectivity for cannabinoid isomers, enabling their separation where traditional C18 columns might fail. restek.comjst.go.jp

Mobile Phase Gradient Optimization: Fine-tuning the mobile phase gradient is a key strategy. An unconventional multi-step gradient, which may be shallow and nearly isocratic at certain points, has been shown to successfully resolve Δ8 and Δ9 isomers. oup.com This careful manipulation of the mobile phase composition can significantly improve peak resolution.

Mass Spectrometric Differentiation: Even with co-eluting peaks, tandem mass spectrometry can sometimes distinguish between isomers. Different fragmentation patterns or ion ratios in the MS2 spectrum can serve as a basis for identification. jst.go.jptandfonline.com For example, the ion ratio for Δ8-THC-COOH was found to be approximately 1.2, compared to about 2.2 for Δ9-THC-COOH, allowing for their differentiation. tandfonline.com

Ultimately, a combination of optimized chromatography to achieve maximal physical separation and specific mass spectrometric detection is the most robust strategy for unambiguous isomer and metabolite differentiation. oup.com

Sample Preparation Methodologies for Research Analysis

Effective sample preparation is a prerequisite for reliable chromatographic analysis. The objective is to extract the analytes of interest from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for detection. scioninstruments.com

Liquid-liquid extraction (LLE) is a widely used and effective technique for preparing biological samples for cannabinoid analysis. nih.govata-journal.org The protocol generally involves the addition of an organic solvent or a mixture of solvents that are immiscible with the aqueous sample (e.g., blood, plasma). The target analytes, being lipophilic, partition into the organic phase, which is then separated, evaporated, and reconstituted in a solvent compatible with the chromatographic system. restek.comnih.gov

Several LLE protocols have been specifically developed for the extraction of 11-OH-Δ8-THC and related compounds:

Hexane:Ethyl Acetate: A common solvent mixture used is hexane and ethyl acetate, often in a 9:1 or 80:20 ratio. restek.comnih.gov One protocol for whole blood involves adding water and 1N HCl to the sample, followed by extraction with 80:20 hexanes:ethyl acetate. restek.com

Acetonitrile Precipitation: Some methods combine protein precipitation with LLE. In this approach, acetonitrile is first added to precipitate proteins from the plasma or blood sample. Following centrifugation, an LLE is performed on the supernatant. nih.gov

Acetonitrile:Ethyl Acetate: A protocol developed to extract analytes from guinea pig plasma utilized a 50:50 (v/v) mixture of acetonitrile and ethyl acetate. preprints.org

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in cannabinoid analysis, valued for its efficiency in isolating analytes from complex biological matrices like blood, urine, and plasma. pnrjournal.comresearchgate.net This chromatographic method is preferred over liquid-liquid extraction (LLE) in many applications due to its potential for higher recovery, cleaner extracts, and reduced solvent consumption. unitedchem.com

In the analysis of cannabinoids, SPE is crucial for removing interferences from the sample matrix that could otherwise affect the accuracy of subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). escholarship.orgfuture4200.com Various SPE sorbents are employed, with C18 and other polymeric phases being common choices for the extraction of THC and its metabolites. unitedchem.comfuture4200.com For instance, specific SPE cartridges like Clean Screen® THC have been effectively used to extract cannabinoids from blood following protein precipitation. unitedchem.com

The general SPE procedure involves conditioning the sorbent, loading the pre-treated sample, washing away impurities, and finally eluting the analytes of interest with an appropriate organic solvent. researchgate.net Studies on the closely related Δ9-THC metabolites have demonstrated high and consistent recoveries with SPE. For example, a validated method for Δ9-THC and its hydroxylated and carboxylated metabolites in plasma reported absolute recoveries ranging from 67.3% to 83.5%. nih.gov Another study using a novel fluorinated SPE phase for THC and its carboxy metabolite achieved recoveries greater than 85%. researchgate.net While specific recovery data for 11-OH-Δ8-THC is not as extensively documented, the established protocols for its isomers serve as a strong foundation for its efficient extraction. mdpi.com

| Matrix | SPE Sorbent/Cartridge | Reported Recovery | Reference |

|---|---|---|---|

| Blood | Clean Screen® THC | >74% for most analytes | unitedchem.com |

| Urine | Styre Screen® HLB | >90% | unitedchem.com |

| Plasma | Not Specified | 67.3% - 83.5% (for Δ9-THC metabolites) | nih.gov |

| Whole Blood | Fluorinated Phase | >85% (for THC and carboxy-THC) | researchgate.net |

Quantification and Method Validation in Research Matrices

Accurate quantification of 11-OH-Δ8-THC is critical for research purposes. Due to the presence of isomeric compounds like 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-Δ9-THC), analytical methods must be thoroughly validated to ensure they are fit for purpose. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of cannabinoids and their metabolites, offering the required sensitivity and selectivity. future4200.comnih.govrestek.com Method validation confirms that the analytical procedure is reliable, reproducible, and accurate for the intended application. nih.gov

Development of Robust Analytical Protocols for Research

The development of a robust analytical protocol is a multi-step process that establishes the performance characteristics of the method. Key parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: This is established by analyzing a series of calibration standards across a specified concentration range. A linear relationship between the instrument response and the analyte concentration is essential for accurate quantification. For hydroxylated THC isomers, linear ranges have been established from as low as 0.5 ng/mL up to 100 ng/mL. researchgate.netrestek.com For example, one LC-MS/MS method for 11-OH-Δ8-THC demonstrated a linear calibration range of 0.5–100 ng/mL. restek.com Another study reported linearity for Δ8 and Δ9-THC metabolites from 2.5 to 300 ng/mL in urine. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These limits are crucial for detecting low levels of metabolites in biological samples. For hydroxylated THC isomers, LODs have been reported at 1 ng/mL in blood. researchgate.net A method for Δ9-THC and its metabolites reported an LOQ of 0.5 ng/mL for 11-OH-Δ9-THC in plasma. nih.gov

| Analyte | Matrix | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| 11-OH-Δ8-THC | Whole Blood | 0.5 - 100 | Not Reported | Not Reported | restek.com |

| Hydroxylated THC Isomers | Blood | 1 - 50 | 1 | Not Reported | researchgate.net |

| Δ8/Δ9-THC Metabolites | Urine | 2.5 - 300 | Not Reported | Not Reported | researchgate.net |

| 11-OH-Δ9-THC | Plasma | 0.5 - 50 | Not Reported | 0.5 | nih.gov |

Assessment of Precision and Accuracy in Research Studies

Precision and accuracy are fundamental to the validation of any quantitative analytical method.

Precision: This parameter measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: intra-assay (within-run) and inter-assay (between-run). For the analysis of THC metabolites, studies have reported excellent precision, with intra- and inter-assay imprecision often below 15%. escholarship.org One study focusing on Δ8 and Δ9-THC metabolites found intra-assay precision from 0.1% to 4.3% and inter-assay precision from 2.6% to 7.4%. researchgate.net Another method for Δ8- and Δ9-THC and their metabolites reported %RSD under 20% for both intraday and interday testing. restek.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery or bias. Validated methods for cannabinoids typically demonstrate accuracy within ±15% of the nominal concentration. escholarship.orgresearchgate.net For instance, a method for 11-OH-Δ8-THC showed recovery values within 10% of the nominal concentrations for QC samples. restek.com Another study on Δ9-THC metabolites reported intra-assay accuracy from 1.2% to 12.2% and inter-assay accuracy from 1.4% to 12.2%. nih.gov

| Analyte(s) | Precision (%RSD or %CV) | Accuracy (% Bias or Recovery) | Reference |

|---|---|---|---|

| Δ8/Δ9-THC Metabolites | Intra-assay: 0.1-4.3%; Inter-assay: 2.6-7.4% | Within 15% of target | researchgate.net |

| 11-OH-Δ8-THC & Isomers | Intra- & Inter-day: <20% | Within 10% of nominal concentration | restek.com |

| Δ9-THC Metabolites | Intra-assay: 1.4-4.7%; Inter-assay: 3.1-7.3% | Intra-assay: 1.2-12.2%; Inter-assay: 1.4-12.2% | nih.gov |

| Cannabinoids & Metabolites | ≤15% | ≤15% bias | escholarship.org |

Preclinical Pharmacological Investigations of 11 Hydroxy Delta 8 Tetrahydrocannabinol

In Vitro Studies on Cellular Responses and Enzyme Systems

In vitro investigations into 11-OH-Δ8-THC have largely centered on its metabolic generation and its effects on metabolic enzymes.

Metabolic Pathways: 11-OH-Δ8-THC is produced via the same metabolic pathway as its more well-known isomer, 11-hydroxy-Δ9-tetrahydrocannabinol. wikipedia.org In human liver microsomes, Δ8-THC undergoes oxidation to form the pharmacologically active 11-OH-Δ8-THC. preprints.orgmdpi.com This hydroxylation is primarily mediated by the cytochrome P450 (CYP) enzyme system. oup.com Specifically, the CYP2C subfamily, with CYP2C9 being a key enzyme in humans, is instrumental in this conversion. oup.com Further oxidation of 11-OH-Δ8-THC leads to the formation of the inactive metabolite, 11-nor-9-carboxy-Δ8-tetrahydrocannabinol (Δ8-THC-COOH). preprints.orgmdpi.com

Enzyme Induction: Studies in mice have shown that repeated administration of 11-OH-Δ8-THC can induce changes in the hepatic microsomal drug-metabolizing enzyme system. Treatment with 11-OH-Δ8-THC significantly increased the activities of aniline hydroxylase and p-nitroanisole O-demethylase. nih.gov It also led to an increase in cytochrome P-450 content and NADPH-cytochrome c reductase activity. nih.gov These findings suggest that 11-OH-Δ8-THC can induce its own metabolism and potentially affect the metabolism of other drugs. nih.gov In contrast, the parent compound, Δ8-THC, had different and less pronounced effects on these enzyme systems. nih.gov

In Vivo Animal Model Studies for Pharmacological Effects

Animal studies have confirmed that 11-OH-Δ8-THC exerts significant effects on the central nervous system (CNS). Research using a potent synthetic analog, (-)-11-hydroxy-delta-8-tetrahydrocannabinol-dimethylheptyl (HU-210), in rats and mice demonstrated a range of cannabimimetic effects.

These effects include:

Catalepsy: A state of immobility and muscular rigidity. nih.gov

Hypothermia: A decrease in rectal temperature. nih.gov

Antinociception: A reduction in pain sensitivity, as measured by tail-flick latency tests. nih.gov

Hypoactivity: A decrease in spontaneous motor activity. nih.gov

Studies in mice found that 11-OH-Δ8-THC readily distributes from the blood to the brain, achieving higher peak concentrations in the brain than its parent compound, Δ8-THC. nih.gov This efficient brain penetration helps to explain its potent pharmacological activity. nih.gov Furthermore, the administration of the analog HU-210 in rats led to a dose-dependent activation of the pituitary-adrenal axis and influenced the secretion of several hormones, including prolactin and growth hormone, underscoring its broad impact on the neuroendocrine system. nih.gov

The pharmacological actions of 11-OH-Δ8-THC are believed to be mediated primarily through interaction with cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the CNS. While direct binding affinity studies for 11-OH-Δ8-THC are not extensively detailed in the available literature, strong evidence points to its action at these receptors.

The parent compound, Δ8-THC, is a known partial agonist of both CB1 and CB2 receptors. mdpi.com The 11-hydroxylation of cannabinoids typically increases their affinity for the CB1 receptor. For instance, 11-OH-Δ9-THC has a significantly higher binding affinity for the CB1 receptor than Δ9-THC. wikipedia.org By analogy, it is strongly suggested that 11-OH-Δ8-THC also acts as a potent agonist at cannabinoid receptors. The high potency and stereospecificity observed in animal studies with 11-OH-Δ8-THC analogs strongly support an interaction at a specific receptor site. nih.gov

Preclinical studies in mice have demonstrated that tolerance develops to the effects of 11-OH-Δ8-THC with repeated administration. Daily intravenous administration of 11-OH-Δ8-THC resulted in a diminished cataleptogenic effect over time, indicating the development of pharmacological tolerance. nih.gov

Crucially, these studies also established reciprocal cross-tolerance between Δ8-THC and 11-OH-Δ8-THC. nih.gov This means that animals made tolerant to Δ8-THC were also less sensitive to the effects of 11-OH-Δ8-THC, and vice versa. nih.gov This phenomenon of cross-tolerance strongly suggests that both compounds produce their effects through a common mechanism of action, consistent with repeated activation and subsequent downregulation or desensitization of CB1 receptors. nih.govnih.gov

Comparative Preclinical Efficacy and Potency Studies in Animal Models

Comparative studies in animal models have consistently shown that 11-OH-Δ8-THC is significantly more potent than its parent compound, Δ8-THC. wikipedia.orgresearchgate.net

One study investigating the cataleptogenic effects in mice determined the median effective dose (ED50) for 11-OH-Δ8-THC to be substantially lower than that for Δ8-THC, highlighting its greater potency. nih.gov

| Compound | Cataleptogenic Effect ED50 (mg/kg, i.v.) |

|---|---|

| 11-Hydroxy-delta(8)-thc | 0.98 |

| Delta(8)-thc | 4.1 |

Data sourced from a study on cataleptogenic effects in mice. nih.gov

Furthermore, research on a highly potent synthetic analog, the (-)-enantiomer of 11-OH-delta-8-THC-dimethylheptyl, found it to be 100 to 800 times more potent than Δ9-THC in mouse models, positioning it as one of the most potent traditional cannabinoids identified. nih.gov While 11-OH-Δ8-THC is more potent than Δ8-THC, animal studies suggest it is less potent than its isomer, 11-OH-Δ9-THC. wikipedia.org

Future Directions and Research Gaps in 11 Hydroxy Delta 8 Tetrahydrocannabinol Studies

Elucidation of Unexplored Metabolic Pathways and Minor Metabolites

The primary metabolic pathway of Δ8-THC involves oxidation to the pharmacologically active 11-OH-Δ8-THC, which is then further metabolized to the non-psychoactive 9-carboxy-11-nor-Δ8-tetrahydrocannabinol (Δ8-THC-COOH). nih.govmdpi.com This process mirrors the metabolism of the more well-known delta-9-tetrahydrocannabinol (Δ9-THC). nih.govmdpi.com While this major pathway is established, the full spectrum of Δ8-THC's metabolic fate remains to be charted.

Future research should focus on identifying less common metabolic routes and characterizing the minor metabolites that are formed. Studies on Δ9-THC have revealed the formation of various minor hydroxy-metabolites, such as 8-α/β-OH-Δ9-THC and 8,11-diOH-Δ9-THC, which are metabolized by enzymes like CYP3A4. nih.govresearchgate.net Similar minor metabolites are likely formed from Δ8-THC, and their identification and quantification are crucial for a comprehensive understanding of its biotransformation. Variability in cytochrome P450 (CYP450) enzymes across different species can lead to the formation of different minor mono-hydroxylated Δ8-THC metabolites. oup.com For instance, when incubated in a hepatic microsomal environment, Δ8-THC has been shown to form a di-hydroxy metabolite. oup.com

Table 1: Known and Potential Metabolic Pathways of Δ8-THC

| Metabolic Step | Metabolite | Enzymes Involved (Predicted/Known) | Significance |

| Primary Oxidation | 11-hydroxy-Δ8-tetrahydrocannabinol (11-OH-Δ8-THC) | Cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A4) wikipedia.orgresearchgate.net | Active metabolite with psychoactive properties. nih.govwikipedia.org |

| Secondary Oxidation | 11-oxo-Δ8-tetrahydrocannabinol | Microsomal mono-oxygenase system nih.gov | Intermediate metabolite. nih.gov |

| Further Oxidation | 9-carboxy-11-nor-Δ8-tetrahydrocannabinol (Δ8-THC-COOH) | Dehydrogenase and CYP2C9 enzymes wikipedia.org | Inactive metabolite, used as a biomarker for consumption. nih.gov |

| Conjugation | Glucuronide conjugates of metabolites | UDP-glucuronosyltransferases (UGTs) researchgate.net | Facilitates excretion from the body. nih.gov |

| Minor Hydroxylation (Hypothesized) | Di-hydroxy metabolites, other mono-hydroxylated metabolites | CYP450 enzymes oup.com | Contribution to the overall pharmacological profile is unknown. |

Advanced Structural Characterization of Novel Metabolites and Their Biological Relevance

The identification of novel metabolites necessitates advanced structural characterization to understand their precise chemical makeup. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this regard. nih.gov For example, the synthesis of (−)-11-OH-Δ8-THC-Glucuronide has been achieved, and its structure confirmed using 1H NMR, 13C NMR, and HRMS. nih.gov

High-Throughput Screening for Receptor Selectivity and Polypharmacology

The pharmacological profile of 11-OH-Δ8-THC is not fully understood, particularly concerning its selectivity for CB1 and CB2 receptors and its potential interactions with other receptor systems (polypharmacology). High-throughput screening (HTS) assays offer a powerful tool to rapidly assess the binding and functional activity of 11-OH-Δ8-THC and its related metabolites across a wide range of biological targets. nih.gov

Table 2: Potential Research Areas for High-Throughput Screening of 11-OH-Δ8-THC

| Research Area | Objective | Potential Impact |

| CB1/CB2 Receptor Selectivity | Determine the binding affinity and functional activity of 11-OH-Δ8-THC at CB1 and CB2 receptors. | Elucidate the potential for therapeutic effects with reduced psychoactivity (CB2-selective) or understand its psychoactive profile (CB1 activity). |

| Polypharmacology Screening | Screen 11-OH-Δ8-THC against a broad panel of G protein-coupled receptors (GPCRs), ion channels, and enzymes. | Identify novel mechanisms of action and potential for off-target effects. |

| Metabolite Activity Profiling | Assess the pharmacological activity of newly identified minor metabolites. | Understand the contribution of metabolites to the overall effects of Δ8-THC. |

Development of Targeted Chemical Probes for Endocannabinoid System Research

To better investigate the role of 11-OH-Δ8-THC within the endocannabinoid system (ECS), the development of targeted chemical probes is essential. nih.gov These probes, which can be labeled with fluorescent tags or radioisotopes, allow for the visualization and quantification of receptor binding and enzyme activity in vitro and in vivo. nih.govethz.ch

For example, a novel, high-affinity irreversible probe, (-)-11-Hydroxy-7'-isothiocyanato-1',1'- dimethylheptyl-Δ8-THC, has been developed for the cannabinoid receptor in the brain. acs.org The creation of similar probes specific to the interactions of 11-OH-Δ8-THC would enable researchers to map its distribution in the brain and peripheral tissues, and to study its interaction with cannabinoid receptors with high precision. These tools are crucial for validating targets, elucidating biological pathways, and supporting drug discovery efforts within the ECS. nih.gov

Application of In Silico Modeling for Pharmacological and Metabolic Predictions

In silico modeling and computational chemistry are becoming increasingly valuable in pharmacology and drug discovery. chemrxiv.orgresearchgate.net These approaches can be applied to predict the metabolic fate of 11-OH-Δ8-THC and to model its interactions with various protein targets. By using computational models, researchers can predict which CYP450 enzymes are most likely to metabolize 11-OH-Δ8-THC and what metabolites are likely to be formed. chemrxiv.org

Furthermore, molecular docking studies can simulate the binding of 11-OH-Δ8-THC to the CB1 and CB2 receptors, providing insights into its binding affinity and the specific molecular interactions that govern its activity. chemrxiv.org These computational predictions can guide future experimental studies, saving time and resources in the laboratory. In silico methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of 11-OH-Δ8-THC and its metabolites. chemrxiv.orgresearchgate.net

Q & A

Basic Research Questions

Q. How is 11-Hydroxy-delta(8)-THC identified and quantified in biological matrices?

- Methodology : Gas chromatography/chemical ionization mass spectrometry (GC/CI-MS) is the gold standard for quantifying this compound and its metabolites in plasma. This method achieves high specificity by targeting unique ion fragments (e.g., m/z values for this compound vs. delta-9-THC metabolites). Calibration curves using deuterated internal standards (e.g., d³-11-Hydroxy-delta(8)-THC) minimize matrix effects .

- Key Challenges : Cross-reactivity with structurally similar cannabinoids (e.g., 11-Hydroxy-delta(9)-THC) requires rigorous chromatographic separation. Researchers must validate limits of detection (LOD) and quantification (LOQ) for low-concentration samples, such as murine plasma .

Q. What metabolic pathways lead to this compound formation?

- Methodology : In vivo studies in mice indicate hepatic cytochrome P450 enzymes (e.g., CYP2C and CYP3A subfamilies) mediate hydroxylation of delta-8-THC into this compound. Isotopic tracing with ¹⁴C-labeled delta-8-THC can map metabolite distribution. Urinary and fecal excretion profiles are analyzed via LC-MS/MS to confirm oxidative pathways .

- Data Interpretation : Variability in metabolic rates across species (e.g., mice vs. humans) necessitates cautious extrapolation. Pharmacokinetic parameters (e.g., half-life, bioavailability) should be calculated using non-compartmental analysis (NCA) .

Advanced Research Questions

Q. How can researchers reconcile conflicting pharmacokinetic data for this compound across studies?

- Methodology : Meta-analytical approaches should standardize variables such as dosing regimens, sample collection intervals, and analytical techniques. For example, inter-study differences in GC vs. LC-MS/MS sensitivity may explain discrepancies in reported plasma half-lives. Statistical harmonization (e.g., random-effects models) accounts for heterogeneity .

- Case Study : A 2024 murine study found this compound t₁/₂ = 2.1 hours using LC-MS/MS, whereas GC/CI-MS studies reported t₁/₂ = 3.5 hours. Discrepancies arose from differing ionization efficiencies and matrix effects, highlighting the need for method-specific validation .

Q. What experimental design considerations are critical for in vivo neuropharmacological studies of this compound?

- Methodology :

- Dose-Response Curves : Use staggered dosing (e.g., 0.1–10 mg/kg) to assess linearity in behavioral assays (e.g., open-field tests for anxiolytic effects).

- Control Groups : Include vehicle controls and delta-9-THC comparators to isolate isomer-specific effects.

- Ethical Compliance : Adhere to NIH guidelines for cannabinoid research in vertebrates, including analgesia protocols and IACUC approval .

- Data Challenges : Confounding factors like stress-induced corticosterone release may modulate cannabinoid receptor (CB1) binding. Researchers should measure plasma corticosterone via ELISA and include it as a covariate in ANOVA models .

Q. How do synthesis byproducts impact the pharmacological evaluation of this compound?

- Methodology : Delta-8-THC isomerization often yields contaminants like delta-9-THC or cannabinol (CBN). Preparative HPLC with UV detection (λ = 220 nm) purifies this compound to ≥98% purity. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products .

- Analytical Workflow :

Purity Assessment : GC-FID quantifies residual solvents (e.g., heptane, acetic acid).

Toxicology Screening : Ames tests and in vitro micronucleus assays rule out genotoxicity from synthesis byproducts (e.g., Δ¹⁰-THC isomers) .

Data Contradiction Analysis

Q. Why do in vitro binding assays show weaker CB1 affinity for this compound vs. delta-9-THC, despite comparable in vivo potency?

- Hypothesis : this compound may act via non-canonical pathways (e.g., TRPV1 modulation) or synergistic entourage effects with endogenous anandamide.

- Methodology :

- Receptor Binding : Radioligand displacement assays (³H-CP55940 for CB1) under standardized buffer conditions (pH 7.4, 1 mM Mg²⁺).

- Functional Assays : Calcium imaging in HEK293 cells co-expressing CB1 and Gαᵢ proteins to measure cAMP inhibition .

Recommended Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.